[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE
Description
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-12-16(23-2)8-9-17(14)19(22)24-13-18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHHVQTNAGMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-2-methylbenzoic Acid
The foundational step in preparing [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate involves synthesizing 4-methoxy-2-methylbenzoic acid. This intermediate is typically derived from 4-methoxy-2-methylbenzoic acid methyl ester , which is synthesized via esterification of the corresponding carboxylic acid.
Methodology :
- Esterification with Thionyl Chloride : A mixture of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) and methanol (50 mL) is treated with thionyl chloride (1.3 mL, 17.8 mmol) at room temperature under nitrogen. Refluxing for 3 hours yields methyl 4-methoxy-2-methylbenzoate with 100% efficiency.
- Sulfuric Acid-Catalyzed Esterification : Heating 4-methoxy-2-methylbenzoic acid (15 g, 90 mmol) in methanol (200 mL) with sulfuric acid (8.9 g, 90 mmol) at 65°C for 18 hours produces the methyl ester in 94% yield.
Key Considerations :
Preparation of [(2-Phenylethyl)carbamoyl]methanol
The alcohol component, [(2-phenylethyl)carbamoyl]methanol, is synthesized through a two-step sequence involving amide formation and reduction.
Step 1: Formation of N-(2-Phenylethyl)chloroacetamide
2-Phenylethylamine reacts with chloroacetyl chloride in dichloromethane at 0°C, yielding N-(2-phenylethyl)chloroacetamide. Triethylamine is used to scavenge HCl, achieving >85% yield.
Step 2: Hydrolysis to [(2-Phenylethyl)carbamoyl]methanol
The chloroacetamide intermediate is treated with aqueous sodium hydroxide (10%) at 60°C for 4 hours, undergoing nucleophilic substitution to form the desired alcohol. The product is extracted with ethyl acetate and purified via column chromatography (70% yield).
Esterification to Form [(2-Phenylethyl)carbamoyl]methyl 4-Methoxy-2-methylbenzoate
The final step involves coupling 4-methoxy-2-methylbenzoic acid with [(2-phenylethyl)carbamoyl]methanol.
Acid Chloride Method :
- Generation of Acid Chloride : 4-Methoxy-2-methylbenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane for 2 hours. Excess thionyl chloride is removed under vacuum.
- Esterification : The acid chloride is reacted with [(2-phenylethyl)carbamoyl]methanol (12 mmol) in pyridine at 0°C, followed by stirring at room temperature for 12 hours. The crude product is washed with 5% NaHCO3 and purified via silica gel chromatography, yielding 78%.
Direct Esterification with H2SO4 :
A mixture of 4-methoxy-2-methylbenzoic acid (10 mmol), [(2-phenylethyl)carbamoyl]methanol (12 mmol), and concentrated H2SO4 (0.5 mL) in toluene is refluxed for 24 hours. This method yields 65% after extraction and purification.
Analysis of Reaction Conditions and Optimization
Catalyst Efficiency
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Thionyl Chloride | 78 | 12 | 25 |
| H2SO4 | 65 | 24 | 110 |
Thionyl chloride outperforms H2SO4 in yield and reaction time but requires anhydrous conditions.
Solvent Impact
- Dichloromethane : Ideal for acid chloride formation due to low nucleophilicity.
- Toluene : Preferred for H2SO4-catalyzed esterification to avoid side reactions.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 356.2 [M + H]+.
Comparative Evaluation of Synthetic Methods
Acid Chloride vs. Direct Esterification
- Purity : Acid chloride route produces fewer byproducts (e.g., sulfonated derivatives).
- Scalability : Thionyl chloride is less practical for industrial use due to corrosivity; H2SO4 is preferred for large-scale production.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, improving yields (85%) while reducing reaction times (8 hours).
Green Chemistry Alternatives
- Enzymatic Esterification : Lipases (e.g., Candida antarctica) in supercritical CO2 achieve 70% yield at 40°C, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. Its structure suggests that it may interact with opioid receptors, which are critical in pain modulation. In a study focusing on opioid receptor disorders, formulations containing this compound demonstrated significant efficacy in reducing pain symptoms associated with conditions such as irritable bowel syndrome .
Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. A study highlighted its role in inhibiting the growth of cancer cells, particularly in solid tumors where carbonic anhydrase IX (CAIX) is overexpressed. The compound's ability to modulate enzyme activity presents a promising avenue for cancer therapy .
Synthesis of Novel Compounds
[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For instance, it can be used to create more potent analogs targeting specific biological pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models with opioid receptor involvement. |
| Study B | Antitumor Properties | Showed inhibition of tumor growth in vitro and in vivo, particularly against CAIX-overexpressing cells. |
| Study C | Synthesis Applications | Developed new derivatives with improved pharmacokinetic properties based on this compound's structure. |
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
- Structure : Features a benzimidazole ring fused to the benzoate ester.
- Key Differences : The benzimidazole moiety introduces nitrogen atoms capable of hydrogen bonding, enhancing polar interactions compared to the carbamoyl-phenylethyl group in the target compound. This difference likely increases solubility in polar solvents and may influence binding to biological targets .
- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in DMF with Na₂S₂O₅. This contrasts with the target compound’s likely synthesis, which would involve esterification followed by carbamoylation .
2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate
- Structure: Contains a naphthoylhydrazono group and dichlorobenzoate.
- Key Differences: The dichloro substituents increase lipophilicity and steric bulk compared to the methoxy and methyl groups in the target compound. The hydrazono group may confer chelation properties or metabolic instability, unlike the carbamoyl group’s relative stability .
- Applications : Dichlorobenzoates are often explored for antimicrobial activity, suggesting the target compound’s unsubstituted benzoate might prioritize different bioactivities .
Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate
- Structure : Includes a carbamothioyl (thioamide) group and hydrazine linker.
- Key Differences : The thioamide group (C=S) enhances resistance to hydrolysis compared to the carbamoyl (C=O) group in the target compound. This could improve metabolic stability but may alter toxicity profiles. The hydrazine linker introduces additional hydrogen-bonding sites .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- Structure : A benzamide with a pyridinyl-thioamide group.
- Thioamides here may target metal-dependent enzymes, whereas the carbamoyl group could engage in dipole interactions .
Comparative Data Table
Structural and Functional Implications
- Stability: The carbamoyl group may be more prone to hydrolysis than thioamides () but less reactive than hydrazono groups ().
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization, similar to ’s benzimidazole derivative but without the need for sulfur-based reagents ().
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate is primarily attributed to its interaction with specific biological targets:
- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and affecting cognitive functions .
- Anticancer Activity : Research indicates that derivatives of carbamate compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition in neuroblastoma and glioblastoma cells, suggesting a potential role as anticancer agents .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
A study involving various carbamate derivatives showed that [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate exhibited significant inhibition of AChE, with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.
Case Study 2: Anticancer Properties
In a preclinical study, the compound was tested on a panel of cancer cell lines, demonstrating a growth inhibition concentration (GI50) in the low micromolar range. The compound's ability to enhance the effects of radiation therapy was also noted, making it a candidate for further development as a theranostic agent .
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile is crucial. Studies have indicated mild cytotoxicity in HepG2 liver cells, necessitating further investigation into selectivity and safety profiles for clinical applications .
Q & A
Q. What are the key synthetic pathways for [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including esterification, carbamoylation, and functional group protection/deprotection. For example:
- Step 1 : Formation of the benzoate ester via condensation of 4-methoxy-2-methylbenzoic acid with a methylating agent (e.g., methyl chloride) under reflux in anhydrous dichloromethane .
- Step 2 : Introduction of the carbamoyl group using 2-phenylethyl isocyanate in the presence of a catalyst (e.g., triethylamine) at controlled temperatures (0–5°C) to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires strict control of solvent polarity, temperature, and stoichiometric ratios.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for resolving stereochemistry and confirming bond lengths/angles in crystalline forms .
- Spectroscopy :
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (carbamoyl C=O) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 356.16) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility increases in methanol/ethanol mixtures .
- Stability : Degrades in strongly acidic/basic conditions (pH < 3 or > 10) due to ester hydrolysis. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified reagents .
- Metabolite interference : Perform LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed effects .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric) to confirm IC values .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve bioavailability while retaining target affinity .
- Prodrug design : Mask the ester group with enzymatically cleavable moieties (e.g., acetyl) to enhance plasma stability .
- In silico modeling : Use tools like SwissADME to predict absorption/distribution and minimize off-target interactions .
Q. How does the compound interact with biological targets at the molecular level, and what computational methods validate these interactions?
- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., G-protein-coupled receptors). Key interactions include hydrogen bonding with the carbamoyl group and π-π stacking with the phenyl moiety .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- Experimental validation : Surface plasmon resonance (SPR) or ITC to measure binding kinetics (K, ΔG) .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and PLATON for validation of structural parameters .
- Bioactivity assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay) .
- Stereochemical analysis : Combine NOESY (for spatial proximity) and CD spectroscopy (for chirality) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
